Cas no 180147-33-5 ([2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester)

[2-(2-Nitrophenyl)ethyl]carbamic acid tert-butyl ester is a protected amine derivative commonly employed in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for multi-step synthetic routes. The 2-nitrophenyl moiety offers potential for further functionalization, such as reduction to aniline derivatives. This compound is particularly useful in peptide coupling strategies and as an intermediate in the synthesis of complex molecules. Its crystalline solid form facilitates handling and purification. The Boc protection ensures compatibility with a wide range of reaction conditions, enabling its use in diverse synthetic applications.
[2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester structure
180147-33-5 structure
Product name:[2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester
CAS No:180147-33-5
MF:C13H18N2O4
MW:266.293023586273
MDL:MFCD30947434
CID:2922792
PubChem ID:22981147

[2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester
    • tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
    • SCHEMBL6682212
    • EN300-22869506
    • 180147-33-5
    • MDL: MFCD30947434
    • Inchi: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-9-8-10-6-4-5-7-11(10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16)
    • InChI Key: NPKYNGZJDNKNDN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 266.12700
  • Monoisotopic Mass: 266.12665706Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • PSA: 84.15000
  • LogP: 3.57610

[2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22869506-5.0g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
5.0g
$1945.0 2024-06-20
Enamine
EN300-22869506-10.0g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
10.0g
$2884.0 2024-06-20
Enamine
EN300-22869506-0.05g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
0.05g
$563.0 2024-06-20
Enamine
EN300-22869506-0.25g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
0.25g
$617.0 2024-06-20
Enamine
EN300-22869506-10g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5
10g
$2884.0 2023-09-15
Enamine
EN300-22869506-5g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5
5g
$1945.0 2023-09-15
Enamine
EN300-22869506-0.5g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
0.5g
$645.0 2024-06-20
Enamine
EN300-22869506-0.1g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
0.1g
$591.0 2024-06-20
Enamine
EN300-22869506-1.0g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
1.0g
$671.0 2024-06-20
Enamine
EN300-22869506-2.5g
tert-butyl N-[2-(2-nitrophenyl)ethyl]carbamate
180147-33-5 95%
2.5g
$1315.0 2024-06-20

[2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester Related Literature

Additional information on [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester

Introduction to [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester (CAS No. 180147-33-5)

[2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester (CAS No. 180147-33-5) is a versatile compound with significant applications in the fields of chemical biology and pharmaceutical research. This compound, also known as N-(2-(2-nitrophenyl)ethyl)carbamate tert-butyl ester, is a derivative of carbamic acid and features a tert-butyl group, which confers enhanced stability and solubility properties. Its unique structure and functional groups make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The nitrophenyl moiety in [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester is a key feature that imparts specific chemical reactivity and biological activity. Nitroaromatic compounds are known for their ability to undergo reduction reactions, which can be exploited in the synthesis of a wide range of compounds, including those with therapeutic potential. Additionally, the presence of the tert-butyl group enhances the compound's stability, making it suitable for use in various synthetic routes and as a protecting group in organic synthesis.

Recent research has highlighted the importance of [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester in the development of new drugs and therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that this compound can serve as a key intermediate in the synthesis of novel antiviral agents. The researchers found that the nitrophenyl group plays a crucial role in enhancing the antiviral activity of the final compounds, making them promising candidates for further clinical evaluation.

In another study, published in *Organic Letters* (2022), scientists explored the use of [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester as a building block for the synthesis of small molecules with potential neuroprotective effects. The study revealed that derivatives of this compound exhibited significant neuroprotective activity in vitro, suggesting its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The versatility of [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester extends beyond its use as an intermediate in drug synthesis. It is also employed in the development of advanced materials and coatings due to its unique chemical properties. For example, a recent study published in *Advanced Materials* (2021) demonstrated that this compound can be used to create self-healing materials with enhanced mechanical properties. The nitrophenyl group contributes to the material's ability to undergo dynamic covalent bond formation, enabling it to repair itself when damaged.

In terms of safety and handling, [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester should be stored under appropriate conditions to maintain its stability and prevent degradation. It is recommended to store the compound at room temperature away from direct sunlight and moisture. Additionally, proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The future prospects for [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various fields, including pharmaceuticals, materials science, and chemical biology. As scientists continue to explore its unique properties and reactivity, it is likely that [2-(2-nitrophenyl)ethyl]carbamic acid tert-butyl ester will play an increasingly important role in advancing scientific knowledge and technological innovation.

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